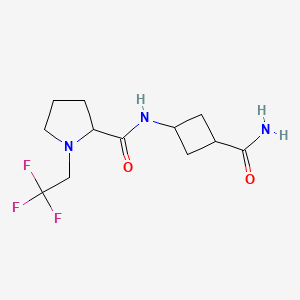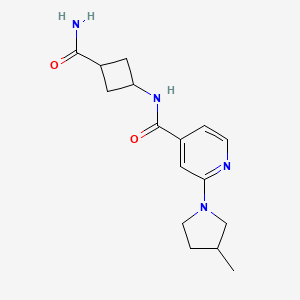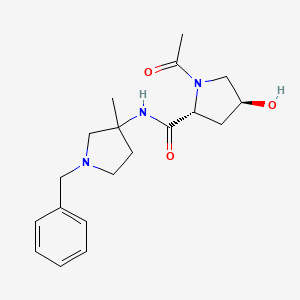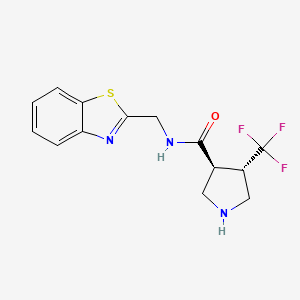![molecular formula C20H21N5O B7339415 N-[4-(pyridin-2-ylamino)cyclohexyl]-1,7-naphthyridine-3-carboxamide](/img/structure/B7339415.png)
N-[4-(pyridin-2-ylamino)cyclohexyl]-1,7-naphthyridine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(pyridin-2-ylamino)cyclohexyl]-1,7-naphthyridine-3-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. This compound, also known as PHA-848125, has been extensively studied for its unique properties, including its mechanism of action and physiological effects.
作用机制
The mechanism of action of N-[4-(pyridin-2-ylamino)cyclohexyl]-1,7-naphthyridine-3-carboxamide involves the inhibition of a key enzyme called cyclin-dependent kinase 2 (CDK2). CDK2 is involved in the regulation of cell division, and its inhibition can lead to the suppression of cancer cell growth. This compound has been found to bind to the ATP-binding site of CDK2, preventing its activity and leading to cell cycle arrest.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. In addition to its anti-cancer properties, this compound has been found to have anti-inflammatory effects and to inhibit the growth of other types of cells, including smooth muscle cells and fibroblasts. It has also been shown to have neuroprotective effects in animal models of Parkinson's disease.
实验室实验的优点和局限性
One of the main advantages of using N-[4-(pyridin-2-ylamino)cyclohexyl]-1,7-naphthyridine-3-carboxamide in lab experiments is its specificity for CDK2. This makes it a useful tool for studying the role of CDK2 in cell division and cancer progression. However, the limitations of using this compound include its low solubility in water and its potential toxicity at high concentrations.
未来方向
There are several potential future directions for research on N-[4-(pyridin-2-ylamino)cyclohexyl]-1,7-naphthyridine-3-carboxamide. One area of interest is in the development of new cancer therapies based on the compound's ability to inhibit CDK2. Another potential direction is in the study of the compound's anti-inflammatory and neuroprotective effects. Additionally, further research is needed to explore the potential toxicity and side effects of this compound in vivo.
合成方法
The synthesis of N-[4-(pyridin-2-ylamino)cyclohexyl]-1,7-naphthyridine-3-carboxamide is a complex process that involves several steps. The most common method for synthesizing this compound is through the reaction of 2-aminopyridine with cyclohexanone to form 4-(pyridin-2-ylamino)cyclohexanone. This intermediate is then reacted with 2-chloro-1,7-naphthyridine-3-carboxylic acid to form the final product.
科学研究应用
N-[4-(pyridin-2-ylamino)cyclohexyl]-1,7-naphthyridine-3-carboxamide has several potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. This compound has been found to inhibit the growth of cancer cells by targeting a key enzyme involved in cell division. This makes it a potential candidate for the development of new cancer therapies.
属性
IUPAC Name |
N-[4-(pyridin-2-ylamino)cyclohexyl]-1,7-naphthyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O/c26-20(15-11-14-8-10-21-13-18(14)23-12-15)25-17-6-4-16(5-7-17)24-19-3-1-2-9-22-19/h1-3,8-13,16-17H,4-7H2,(H,22,24)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHHJCINHLAVDBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC2=CC=CC=N2)NC(=O)C3=CN=C4C=NC=CC4=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-[2-[(2S,3aS,7aS)-2-phenyl-3,3a,5,6,7,7a-hexahydro-2H-furo[3,2-b]pyridin-4-yl]ethoxy]benzoic acid](/img/structure/B7339342.png)
![(3S,4R)-4-(4-bromophenyl)-1-[(6-methoxypyridin-2-yl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B7339344.png)
![N-[(1S,2R,4R)-7-oxabicyclo[2.2.1]heptan-2-yl]-2-oxo-1-(2,2,2-trifluoroethyl)-3H-benzimidazole-5-carboxamide](/img/structure/B7339349.png)


![(2R)-1-[(2R,4R)-4-hydroxy-2-(methoxymethyl)pyrrolidin-1-yl]-2-phenylpropan-1-one](/img/structure/B7339369.png)

![(1-benzyl-4,4-difluoropiperidin-3-yl)-[(3R)-3-hydroxypiperidin-1-yl]methanone](/img/structure/B7339392.png)
![N-[4-(pyridin-2-ylamino)cyclohexyl]-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxamide](/img/structure/B7339394.png)
![[(3R)-3-hydroxypiperidin-1-yl]-isoquinolin-7-ylmethanone](/img/structure/B7339402.png)

![(1S,3R)-3-[[1-[(4-methoxyphenyl)methyl]-5-methyltriazole-4-carbonyl]amino]cyclopentane-1-carboxylic acid](/img/structure/B7339418.png)


